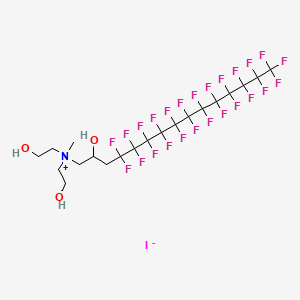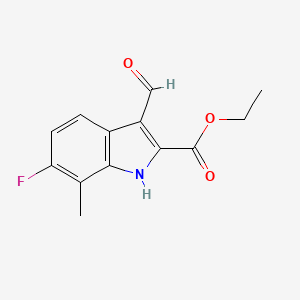
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide is a complex organic compound that features a bromophenyl group attached to an oxetane ring, which is further connected to a hydroxyacetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide typically involves multiple steps. One common approach starts with the preparation of 3-(3-bromophenyl)oxetane, which is then subjected to further reactions to introduce the hydroxyacetohydrazide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Aplicaciones Científicas De Investigación
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions, while the oxetane ring provides a rigid framework that can influence the compound’s binding affinity. The hydroxyacetohydrazide moiety can form hydrogen bonds, further stabilizing the compound’s interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Bromophenyl)oxetane: Shares the oxetane and bromophenyl groups but lacks the hydroxyacetohydrazide moiety.
2-(3-(3-Bromophenyl)oxetan-3-yl)acetic acid: Similar structure but with an acetic acid group instead of hydroxyacetohydrazide.
Uniqueness
2-(3-(3-Bromophenyl)oxetan-3-yl)-2-hydroxyacetohydrazide is unique due to the presence of the hydroxyacetohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C11H13BrN2O3 |
|---|---|
Peso molecular |
301.14 g/mol |
Nombre IUPAC |
2-[3-(3-bromophenyl)oxetan-3-yl]-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C11H13BrN2O3/c12-8-3-1-2-7(4-8)11(5-17-6-11)9(15)10(16)14-13/h1-4,9,15H,5-6,13H2,(H,14,16) |
Clave InChI |
WDHBXJSJOOEIHI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CC(=CC=C2)Br)C(C(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B12839045.png)
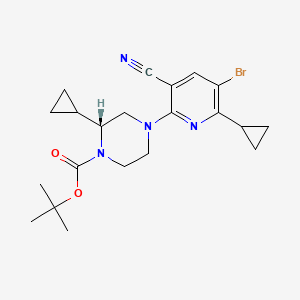


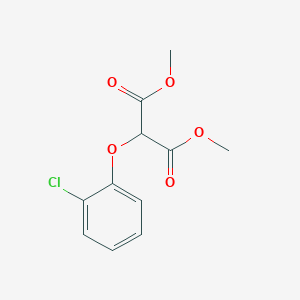
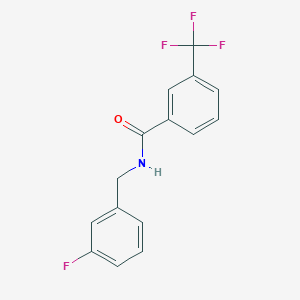
![3-Chloropyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B12839092.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)
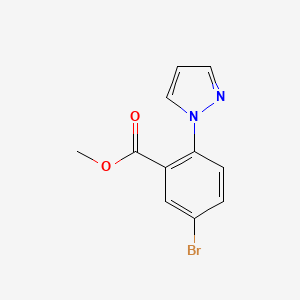

![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)

